6-Chloropurine riboside

Vue d'ensemble

Description

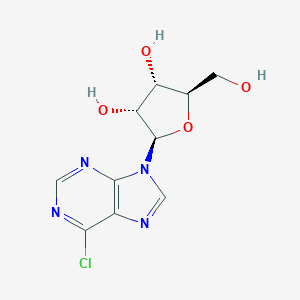

Ribosyl-6-chloropurine : est un analogue nucléosidique purinique de formule chimique C10H11ClN4O4 . Il s'agit d'un dérivé des nucléosides puriques, où la base purique est substituée par un atome de chlore en position 6. Ce composé est connu pour son rôle important dans la recherche biochimique et pharmacologique, en particulier dans l'étude de la cinétique enzymatique et de la spécificité des substrats.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le ribosyl-6-chloropurine peut être synthétisé par différentes méthodes. Une approche courante implique la condensation de la 6-chloropurine avec des dérivés du ribose. Par exemple, la 6-chloropurine peut être mise à réagir avec le 1-O-acétyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose en présence d'un catalyseur acide de Lewis pour donner du ribosyl-6-chloropurine .

Méthodes de production industrielle : La production industrielle du ribosyl-6-chloropurine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le ribosyl-6-chloropurine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le fragment ribose peut subir une oxydation pour former des dérivés ribonolactone ou une réduction pour former des dérivés désoxyribose.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et d'autres nucléophiles.

Réactions d'oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide ou basique.

Principaux produits :

Réactions de substitution : Les produits comprennent divers ribosyl-6-purines substitués, en fonction du nucléophile utilisé.

Réactions d'oxydation : Les produits comprennent des dérivés ribonolactone.

4. Applications de la recherche scientifique

Le ribosyl-6-chloropurine a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du ribosyl-6-chloropurine implique son incorporation dans les acides nucléiques, où il peut interférer avec la synthèse de l'ADN et de l'ARN. Il agit comme un analogue de substrat pour les enzymes impliquées dans le métabolisme des nucléosides, telles que l'adénosine désaminase et l'inosine monophosphate déshydrogénase . En inhibant ces enzymes, il perturbe la synthèse des nucléotides, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose .

Applications De Recherche Scientifique

Biochemical Research

Substrate Specificity Studies

6-Chloropurine riboside is primarily utilized to study the kinetics and substrate specificity of enzymes such as adenosine deaminase. The compound serves as a substrate to investigate enzyme activity, allowing researchers to understand the mechanisms underlying nucleoside metabolism. For instance, benzoylation of 6-CPR has been employed to enhance its reactivity in these studies, facilitating detailed kinetic analyses .

Antiviral Research

Potential Antiviral Agents

Research indicates that 6-CPR exhibits antiviral properties, particularly against viruses such as Hepatitis C and coronaviruses. In a study focused on synthesizing nucleoside analogs for antiviral applications, 6-CPR was identified as a lead compound due to its structural similarities to natural nucleosides, which can interfere with viral replication processes .

Agricultural Applications

Plant Pathogen Management

Recent studies have explored the efficacy of this compound in managing plant diseases. Specifically, it has been tested against Candidatus Liberibacter asiaticus (CLas), the bacterium responsible for Huanglongbing (HLB) in citrus plants. Experimental results showed that 6-CPR reduced CLas content significantly in infected leaves, suggesting its potential as a therapeutic agent in agriculture .

Synthesis of Nucleoside Derivatives

Chemical Synthesis

This compound serves as a precursor in the synthesis of various adenosine derivatives with antiproliferative activity. These derivatives are crucial for developing new therapeutic agents targeting cancer and other proliferative diseases. The compound's halogenated structure allows for modifications that enhance biological activity while retaining nucleoside characteristics .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-chloropurine riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It acts as a substrate analog for enzymes involved in nucleoside metabolism, such as adenosine deaminase and inosine monophosphate dehydrogenase . By inhibiting these enzymes, it disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ribosyl-6-mercaptopurine : Similaire au ribosyl-6-chloropurine, mais avec un groupe thiol en position 6 au lieu d'un atome de chlore.

Ribosyl-6-thioguanine : Contient un groupe thiol en position 6 et est utilisé comme agent antitumoral.

Ribosyl-6-azapurine : Contient un groupe azido en position 6 et est utilisé dans la recherche antivirale.

Unicité : Le ribosyl-6-chloropurine est unique en raison de sa substitution spécifique par un atome de chlore, qui lui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un outil précieux pour étudier la cinétique enzymatique et développer des thérapies à base de nucléosides .

Activité Biologique

6-Chloropurine riboside (6-CPR) is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article provides a comprehensive overview of the biological activity of 6-CPR, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 286.67 g/mol. Its structure consists of a ribofuranose sugar linked to a chlorinated purine base, which is crucial for its biological activity. The compound is known to exist in various forms and can be synthesized through different chemical methods .

The biological activity of 6-CPR is primarily attributed to its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage pathways. By inhibiting PNP, 6-CPR can disrupt nucleotide synthesis, which may lead to cytotoxic effects in rapidly dividing cells, such as cancer cells or virus-infected cells .

Antiviral Activity

Research has indicated that 6-CPR exhibits antiviral properties, particularly against hepatitis C virus (HCV). A study demonstrated that the compound could be biosynthesized using thermophilic microorganisms, achieving significant conversion rates. This suggests its potential use in developing antiviral therapies . Additionally, the compound has been explored as a precursor for synthesizing more potent antiviral agents through prodrug technology .

Anticancer Potential

The cytotoxic effects of 6-CPR on cancer cells have been documented in several studies. The compound's ability to inhibit cell proliferation is linked to its interference with nucleic acid synthesis. For instance, it has shown promise in inducing apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Research Findings and Case Studies

- Enzymatic Studies : In enzymatic assays, 6-CPR was found to be a substrate for PNP from E. coli, with varying levels of activity depending on the enzyme source. This highlights its potential utility in biochemical applications and drug design .

- Biosynthesis : A notable study reported the successful biosynthesis of 6-CPR using Geobacillus stearothermophilus, achieving conversion rates of up to 68%. This method offers a sustainable approach to producing nucleoside analogs for therapeutic use .

- Prodrug Development : The synthesis of kinetin riboside from 6-CPR was explored as part of prodrug technology aimed at enhancing cellular uptake and stability. This research indicates the versatility of 6-CPR as a starting material for developing novel therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.67 g/mol |

| CAS Number | 5399-87-1 |

| Antiviral Activity | Effective against HCV |

| Anticancer Activity | Induces apoptosis |

Propriétés

IUPAC Name |

2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJGHCQQPETRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862810 | |

| Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7596-60-3, 5399-87-1, 2004-06-0 | |

| Record name | NSC407185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Chloropurine riboside can act as a substrate for various enzymes, including adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH). [, , , ]

- Interaction with ADA: ADA catalyzes the dechlorination of this compound, producing inosine and chloride ions. This reaction suggests that ADA can accommodate substrates with modifications at the 6-position of the purine ring. [, ]

- Interaction with IMPDH: this compound can inactivate IMPDH by forming a covalent adduct with a cysteine residue in the enzyme's active site. This inactivation likely stems from the 6-chloro substituent, which can undergo nucleophilic aromatic substitution. [, ] The interaction is retarded by ligands that bind at the IMP-binding site, with the effectiveness being IMP > XMP > GMP >> AMP. []

ANone:

- Spectroscopic Data:

- UV-Vis Spectroscopy: this compound exhibits a characteristic absorption maximum (λmax) at 263 nm. Upon reaction with IMPDH, this λmax shifts to 290 nm, indicating the formation of a 6-alkylmercaptopurine nucleotide. []

- NMR Spectroscopy: 1H-NMR studies have been conducted on this compound and its derivatives to characterize its structure and interactions with enzymes like ribonuclease A. [, , ]

A: this compound itself doesn't possess inherent catalytic properties. It primarily serves as a substrate or inhibitor for enzymes like ADA and IMPDH. [, , ] Its applications mainly lie in:

- Enzyme mechanism studies: Investigating the catalytic mechanism and substrate specificity of enzymes like ADA and IMPDH. [, , , , ]

- Synthesis of modified nucleosides: Serving as a starting material for synthesizing various nucleoside derivatives with potential biological activities. This is achievable by utilizing the reactivity of the 6-chloro substituent towards nucleophilic aromatic substitution. [, , , , , , ]

A: Yes, molecular docking studies have been employed to investigate the potential of this compound derivatives as agonists for the A3 adenosine receptor. These simulations guide the design and selection of novel compounds with enhanced binding affinities and potential antiproliferative activities. [, ]

A: Research indicates that modifications at the 6-position of this compound can significantly impact its biological activity and interactions with enzymes. [, , ]

- 6-Substitution and ADA activity: Modifications at the 6-position can influence the dechlorination rate by ADA. For example, the presence of a methylthio group at the 6-position enhances the susceptibility towards dechlorination. []

- 6-Substitution and IMPDH activity: The 6-chloro substituent is crucial for IMPDH inactivation, as it enables covalent adduct formation with the active site cysteine. Modifications at this position could alter the reactivity towards cysteine and subsequently affect IMPDH inhibition. [, ]

- N6-Alkylation and antitumor activity: N6-Alkyl adenosine analogues, synthesized using this compound as a precursor, demonstrated antitumor properties in various in vitro and in vivo models. The size and nature of the N6-alkyl group influenced the potency and selectivity against different cancer cell lines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.